Murrayone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Murrayone involves several steps. It starts with the reaction of 2,6-dimethoxyphenylacetic acid with boron tribromide to prepare 2-hydroxy-6-methoxyphenylacetic acid. This is then reacted with ethyl propiolate to prepare 7-methoxy-8-acetoxy coumarin. The prepared 7-methoxy-8-acetoxy coumarin is then reacted with solid phosgene to prepare an acyl chloride compound, and then dimethylamine is added to prepare 7-methoxy-8-(N,N-dimethyl acetamido) coumarin. Finally, the prepared 7-methoxy-8-(N,N-dimethyl acetamido) coumarin is reacted with a Grignard reagent such as isopropenyl magnesium bromide to prepare Murrayone .Molecular Structure Analysis

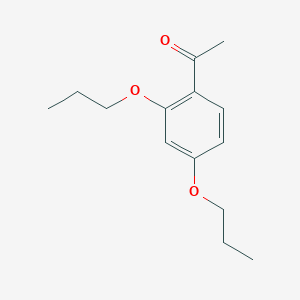

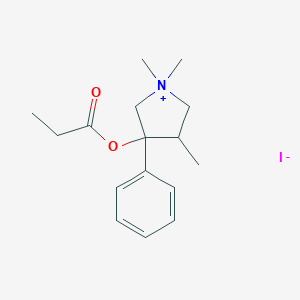

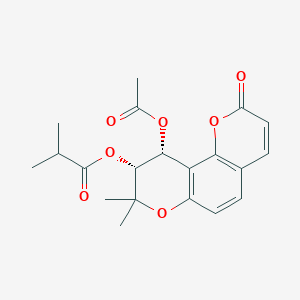

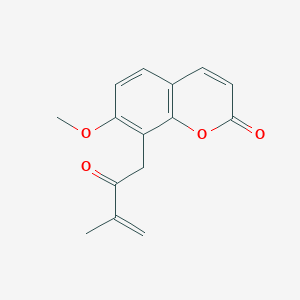

Murrayone has a molecular formula of C15H14O4 and a molecular weight of 258.27 g/mol . The structure of Murrayone is complex and includes a coumarin core, which is a benzopyrone, that is, a lactone derived from coumaric acid .Physical And Chemical Properties Analysis

Murrayone has a molecular weight of 258.27 g/mol. It is a solid at room temperature . Further physical and chemical properties such as solubility, melting point, boiling point, and specific rotation are not well-documented in the literature.Applications De Recherche Scientifique

Traditional Medicine

“Murrayone” is found in the plant Murrayae Folium et Cacumen (MFC), which is considered a traditional Chinese medicine . The dry leaves and twigs of Murraya paniculata and M. exotica, where “Murrayone” is found, are used to treat stomach aches, rheumatism, toothaches, swelling, and insect and snake bites .

Culinary Uses

In addition to its medicinal uses, MFC also has culinary value. It is used in the preparation of certain spicy chicken dishes .

Anti-Inflammatory Properties

“Murrayone” has been found to have anti-inflammatory properties . This makes it potentially useful in the treatment of conditions characterized by inflammation.

Anti-Bacterial and Anti-Microbial Properties

“Murrayone” also exhibits anti-bacterial and anti-microbial properties . This suggests potential applications in the treatment of bacterial and microbial infections.

Anti-Diabetic Properties

Research has shown that “Murrayone” has anti-diabetic properties . This suggests that it could be used in the management of diabetes.

Anti-Tumor Properties

“Murrayone” has been found to have anti-tumor properties . This suggests potential applications in cancer treatment. In fact, zebrafish has been used as a model organism for investigating the anticancer potential of “Murrayone” and other phytochemicals .

Anti-Oxidant Properties

“Murrayone” exhibits anti-oxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases.

Anti-Depressant and Potential Anti-Alzheimer’s Disease Properties

“Murrayone” has been found to have anti-depressant properties and potential anti-Alzheimer’s disease properties . This suggests potential applications in the treatment of mental health disorders.

Safety and Hazards

Mécanisme D'action

Target of Action

Murrayone is a coumarin-containing compound extracted from Murraya paniculata It is known to exhibit chemopreventive properties against cancer metastasis .

Mode of Action

Its chemopreventive properties suggest that it may interact with cellular targets involved in cancer progression and metastasis .

Biochemical Pathways

Given its chemopreventive properties, it is likely that murrayone influences pathways related to cell proliferation, apoptosis, and metastasis .

Pharmacokinetics

A novel rapid and sensitive method for quantitative analysis of Murrayone in rat plasma and for determining its pharmacokinetics in rats was developed and validated using UPLC/MS/MS . Plasma samples were subjected to protein precipitation and then directly analyzed by UPLC/MS/MS . The method was successfully applied to the pharmacokinetic study of Murrayone in rats for the first time .

Result of Action

Murrayone is known to exhibit chemopreventive properties against cancer metastasis . This suggests that the molecular and cellular effects of Murrayone’s action may include inhibition of cell proliferation, induction of apoptosis, and prevention of metastasis in cancer cells .

Action Environment

Like all chemical compounds, the action of murrayone is likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

Propriétés

IUPAC Name |

7-methoxy-8-(3-methyl-2-oxobut-3-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7H,1,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISMOXLSZASLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415765 | |

| Record name | Murrayone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19668-69-0 | |

| Record name | Murrayone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the potential of Murrayone as an anti-cariogenic agent?

A1: Research suggests that Murrayone, a natural compound found in Murraya koenigii (curry leaf tree), exhibits inhibitory potential against Streptococcus mutans, a bacteria heavily implicated in tooth decay. Molecular docking studies indicate a strong interaction between Murrayone and the glycosyltransferase protein of S. mutans, suggesting a potential mechanism for inhibiting bacterial growth and biofilm formation. [] This finding highlights the potential for Murrayone as an active ingredient in oral health products like toothpaste to combat dental caries. []

Q2: Has the pharmacokinetic profile of Murrayone been investigated?

A2: Yes, a study has been conducted to develop a rapid and sensitive UPLC/MS/MS method for determining Murrayone concentrations in rat plasma. [] This method is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Murrayone, providing valuable insights into its pharmacokinetic properties.

Q3: What are the traditional medicinal uses of plants containing Murrayone?

A3: Murrayone is found in plants like Murraya koenigii and Murraya exotica, which have a long history of use in traditional medicine. Murraya koenigii, commonly known as curry leaf, is recognized for its antimicrobial, antioxidant, and anti-inflammatory properties. [] Similarly, Murraya exotica has been traditionally used for its therapeutic benefits. []

Q4: Has Murrayone demonstrated any activity in cell-based studies?

A4: Research indicates that the serum pharmacochemistry of Murraya exotica, which contains Murrayone, displays anti-apoptotic activity in chondrocytes, cells crucial for cartilage health. [] This finding suggests that Murrayone, either directly or through its metabolites, might play a role in protecting against cartilage degradation. Further research is needed to confirm the specific contribution of Murrayone to this effect.

Q5: Beyond its potential in oral health, are there other areas where Murrayone shows therapeutic promise?

A5: Research suggests that Murrayone, isolated from Leonurus japonicus, exhibits anti-platelet aggregative activity. [] This property could be beneficial in preventing the formation of blood clots, potentially mitigating the risk of cardiovascular events. Further investigation is necessary to fully explore this potential therapeutic application.

Q6: Have there been any studies on the synthesis of Murrayone?

A6: Yes, synthetic routes for the preparation of racemic Auraptenol and Murrayone have been explored. [, ] This research focuses on developing efficient chemical methods to produce these compounds, which is essential for further investigations into their biological activity and therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)